Pyrrolidine-1-sulfonyl Confers a >10‑Fold Gain in TAK1 Inhibitory Potency Relative to an Acyclic Sulfamoyl Analog
The pyrrolidine-1-sulfonyl derivative exhibits a TAK1 IC₅₀ of 37 nM, whereas the direct comparator N-[4-(sec-butylsulfamoyl)phenyl]-2-phenyl-2-(phenylthio)acetamide, which retains the identical phenyl‑phenylsulfanyl acetamide scaffold but replaces the cyclic pyrrolidine with an acyclic sec‑butyl group, shows an IC₅₀ of 592 nM [1]. The 16‑fold potency difference underscores the contribution of the pyrrolidine ring to ligand‑binding interactions.
| Evidence Dimension | TAK1 (MAP3K7) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 37 nM |
| Comparator Or Baseline | N-[4-(sec-butylsulfamoyl)phenyl]-2-phenyl-2-(phenylthio)acetamide IC₅₀ = 592 nM |
| Quantified Difference | 16‑fold (target compound more potent) |
| Conditions | Inhibition of N-terminal His-tagged human TAK1 (1–303)/TAB1 (437–504) expressed in baculovirus system |
Why This Matters
For projects requiring sub‑100 nM TAK1 engagement, the pyrrolidine-1-sulfonyl chemotype is the only member of the scaffold family that achieves the needed biochemical window, making it the clear procurement choice over open‑chain sulfamoyl analogs.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372) – TAK1 IC₅₀: 37 nM. BindingDB PrimarySearch_ki, 2021. View Source
- [2] BindingDB. BDBM61492 – sec-butylsulfamoyl analog TAK1 IC₅₀: 592 nM. BindingDB. View Source
